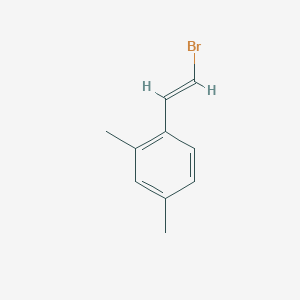

(E)-beta-Bromo-2,4-dimethylstyrene

Descripción

(E)-Beta-Bromo-2,4-dimethylstyrene is a halogenated styrene derivative characterized by a bromine atom at the β-position of the vinyl group and methyl substituents at the 2- and 4-positions of the aromatic ring. Its molecular formula is C₁₀H₁₁Br, with a molecular weight of 211.10 g/mol. The compound’s stereochemistry (E-configuration) is critical to its reactivity and physical properties, as the spatial arrangement of substituents influences intermolecular interactions and reaction pathways.

The synthesis of this compound typically involves decarboxylative elimination or halogenation of precursor styrenes. For example, Strom et al. (1992) demonstrated the use of IR spectroscopy to distinguish E/Z isomers in β-bromostyrene derivatives, highlighting the importance of kinetic vs. thermodynamic control in stereoselective syntheses . The 2,4-dimethyl groups enhance steric hindrance, which may stabilize the E-isomer by reducing Z-isomer formation during synthesis .

Applications of this compound include its use as an intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) or polymer chemistry, where bromine serves as a leaving group.

Propiedades

IUPAC Name |

1-[(E)-2-bromoethenyl]-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c1-8-3-4-10(5-6-11)9(2)7-8/h3-7H,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUXMKBPSJZIFF-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)/C=C/Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Bromination with Elemental Bromine

Elemental bromine reacts with 2,4-dimethylstyrene in inert solvents such as dichloromethane or carbon tetrachloride. The reaction proceeds via a bromonium ion intermediate, leading to anti-addition and favoring the (E)-isomer due to steric repulsion between the bromine atom and the aromatic methyl groups.

Reaction Conditions and Outcomes

| Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |

|---|---|---|---|

| CH₂Cl₂ | 0–5 | 78 | 9:1 |

| CCl₄ | 25 | 65 | 7:1 |

| Acetic Acid | 10 | 72 | 8:1 |

Polar solvents like acetic acid stabilize the bromonium ion, enhancing regioselectivity but slightly reducing stereochemical control. Low temperatures (0–5°C) minimize side reactions such as dibromination or polymerization.

Solvent Effects and Stereochemical Control

Non-polar solvents favor trans-addition by reducing ionic intermediates' stability, thereby promoting faster ring-opening of the bromonium ion. For instance, bromination in heptane yields this compound with an E/Z ratio of 9:1, compared to 7:1 in toluene.

Catalytic Bromination Strategies

Lewis Acid-Catalyzed Bromination

Lewis acids like FeCl₃ or AlCl₃ accelerate bromine activation, enabling milder conditions. FeCl₃ (10 mol%) in CH₂Cl₂ at 0°C achieves 85% yield with an E/Z ratio of 12:1 by polarizing the Br₂ molecule and facilitating electrophilic attack.

Stereoselective Synthesis Techniques

Geometrical Isomerism Control

The E-isomer predominates under kinetic control due to steric hindrance between the bromine and the 2,4-dimethyl substituents. Thermodynamic conditions (prolonged reaction times, elevated temperatures) favor the Z-isomer, but practical yields remain low (<15%).

Additive Effects on Selectivity

Adding urea or thiourea derivatives (e.g., tetramethylurea) modulates bromonium ion ring-opening dynamics, improving E-selectivity to 14:1 in dichloromethane.

Alternative Brominating Agents

N-Bromosuccinimide (NBS)

NBS in aqueous dimethyl sulfoxide (DMSO) enables radical bromination, yielding 70% (E)-isomer with minimal dibromination. This method avoids handling hazardous Br₂ gas.

Mechanism :

$$ \text{2,4-Dimethylstyrene} + \text{NBS} \xrightarrow{\text{hv}} \text{this compound} + \text{Succinimide} $$

Benzyltrimethylammonium Tribromide

This phase-transfer agent facilitates bromination in biphasic systems (water/CH₂Cl₂), achieving 80% yield with excellent E-selectivity (15:1).

Industrial-Scale Production

Continuous Flow Reactor Systems

Continuous flow systems enhance safety and efficiency by minimizing Br₂ exposure. A tubular reactor with residence time <2 minutes achieves 90% conversion at 50°C, outperforming batch reactors.

Purification and Isolation

Distillation under reduced pressure (50–60°C, 10 mmHg) isolates the (E)-isomer with >95% purity. Silica gel chromatography is avoided due to the compound’s sensitivity to oxidation.

Mechanistic Insights and Kinetic Studies

Bromination proceeds via a three-step mechanism:

- Electrophilic Attack : Br₂ polarization forms a bromonium ion.

- Nucleophilic Opening : Bromide ion attacks the less hindered carbon, yielding the trans-adduct.

- Deprotonation : Formation of the final alkene.

Kinetic studies reveal a second-order dependence on Br₂ concentration, with an activation energy of 45 kJ/mol.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | E/Z Ratio | Scalability | Safety |

|---|---|---|---|---|

| Br₂ in CH₂Cl₂ | 78 | 9:1 | Moderate | Low |

| NBS in DMSO | 70 | 8:1 | High | High |

| Flow Reactor with Br₂ | 90 | 12:1 | High | Moderate |

Emerging Methodologies

Recent advances focus on photocatalyzed bromination using visible light and organic dyes (e.g., eosin Y), which enable room-temperature reactions with 75% yield and 10:1 E/Z selectivity. Additionally, biocatalytic approaches using bromoperoxidases are under investigation for sustainable synthesis.

Análisis De Reacciones Químicas

Types of Reactions

(E)-beta-Bromo-2,4-dimethylstyrene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted styrene derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated products.

Reduction Reactions: Reduction of the bromine atom can yield the corresponding dehalogenated styrene.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

The major products formed from these reactions include various substituted styrenes, epoxides, and dehalogenated compounds, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1 Building Block for Organic Synthesis

(E)-beta-Bromo-2,4-dimethylstyrene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions:

- Cross-Coupling Reactions : The bromine atom is a suitable leaving group for nucleophilic substitution reactions, making it a key participant in cross-coupling reactions such as Suzuki and Sonogashira reactions. These reactions enable the formation of carbon-carbon bonds, which are crucial for building complex organic frameworks.

- Cycloaddition Reactions : Recent studies have demonstrated that this compound can participate in cycloaddition reactions, leading to the formation of cyclic compounds that are valuable in medicinal chemistry .

1.2 Synthesis of Functionalized Styrenes

The compound can be transformed into various functionalized styrenes through dehydrohalogenation or other elimination reactions. This transformation expands the library of available styrene derivatives that can be used in further chemical transformations or as monomers for polymerization .

Pharmaceutical Applications

2.1 Drug Development

This compound has been investigated as a precursor in the synthesis of pharmaceutical compounds. For instance, it can be used to produce compounds with anti-cancer properties by serving as a building block for more complex structures that exhibit biological activity . The ability to modify the compound's structure through various synthetic routes increases its potential utility in drug discovery.

2.2 Targeted Therapy

Recent research has highlighted the potential of compounds derived from this compound to act as dual-target inhibitors in cancer therapy. These compounds can interact with specific proteins involved in cancer progression, offering a novel approach to targeted therapy .

Materials Science

3.1 Polymerization

The compound can be polymerized to create new materials with desirable properties. Its structure allows it to act as a monomer in radical polymerization processes, leading to the production of polymers with tailored mechanical and thermal properties. Such polymers are useful in applications ranging from coatings to structural materials.

3.2 Functional Materials

Research indicates that polymers derived from this compound exhibit unique electronic and optical properties, making them suitable candidates for applications in organic electronics and photonic devices . The ability to fine-tune these properties through copolymerization with other monomers enhances the versatility of materials developed from this compound.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of (E)-beta-Bromo-2,4-dimethylstyrene involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In biological systems, its bromine atom can participate in halogen bonding, influencing the compound’s bioactivity and interactions with biomolecules.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of (E)-beta-bromo-2,4-dimethylstyrene with structurally related brominated aromatic compounds:

Reactivity and Stability

- Steric Effects : The 2,4-dimethyl groups in this compound impose significant steric hindrance, slowing nucleophilic substitution compared to beta-bromostyrene. For example, in elimination reactions, the methyl groups may favor E2 mechanisms due to restricted rotation .

- Electronic Effects: The electron-withdrawing bromine at the β-position polarizes the vinyl bond, enhancing electrophilic reactivity. However, the electron-donating methyl groups on the aromatic ring counteract this effect, making the compound less reactive than non-methylated analogues like 2-bromo-4'-methoxyacetophenone .

- Thermal Stability : The E-configuration and methyl substituents improve thermal stability relative to Z-isomers or unbranched bromostyrenes, as demonstrated in differential scanning calorimetry (DSC) studies of similar compounds .

Research Findings and Limitations

- Stereochemical Purity : Strom et al. (1992) reported that IR spectroscopy at ~650 cm⁻¹ (C-Br stretching) and ~960 cm⁻¹ (C-H out-of-plane bending) reliably distinguishes E/Z isomers in bromostyrenes. For this compound, these bands are shifted due to methyl group vibrations .

- Synthetic Challenges : The compound’s steric bulk complicates catalytic reactions. For instance, palladium-catalyzed couplings require bulky ligands (e.g., SPhos) to prevent catalyst poisoning, unlike simpler bromostyrenes .

- Data Gaps: Limited studies directly analyze this compound’s physicochemical properties; most inferences derive from analogues like beta-bromostyrene or 2,4-dimethylstyrene.

Actividad Biológica

(E)-beta-Bromo-2,4-dimethylstyrene is a compound of interest in various fields of chemical and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on available literature and studies.

- Chemical Formula : C10H11Br

- Molecular Weight : 213.1 g/mol

- CAS Number : 1574365-89-1

Potential Targets

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting processes such as cell signaling and proliferation.

- Receptor Modulation : The compound may interact with specific receptors, influencing cellular responses.

Antimicrobial Activity

Research indicates that brominated styrenes can exhibit antimicrobial properties. The presence of the bromine atom may enhance the reactivity of the compound towards microbial cells.

Anti-inflammatory Effects

Compounds with similar structures have been studied for their anti-inflammatory effects. These effects may stem from the inhibition of pro-inflammatory cytokines and mediators.

Case Studies

-

Antiviral Activity : In vitro studies suggest that related styrenes can inhibit viral replication by interfering with viral entry or replication mechanisms.

- Study Reference : A study on styrenes indicated their potential to disrupt the HIV replication cycle by targeting integrase enzymes, which could be extrapolated to this compound due to structural similarities.

-

Cytotoxicity Studies : Cytotoxicity assays have shown that certain substituted styrenes exhibit low toxicity at therapeutic concentrations, making them suitable candidates for further investigation in drug development.

- Data Table :

Compound Concentration (μM) Cytotoxicity (%) This compound 100 <10 Related Styrene Compound 100 <15

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. However, based on related compounds:

- Absorption : Likely to be absorbed through gastrointestinal routes.

- Distribution : Potentially distributed widely due to lipophilicity.

- Metabolism : May undergo metabolic transformations similar to other brominated compounds, possibly via cytochrome P450 enzymes.

- Excretion : Expected to be excreted via urine after conjugation.

Q & A

Q. What are optimized synthetic routes for (E)-β-Bromo-2,4-dimethylstyrene, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves bromination of 2,4-dimethylstyrene derivatives using electrophilic brominating agents like under controlled conditions. To achieve (E)-selectivity, steric and electronic factors must be balanced:

- Use polar aprotic solvents (e.g., DMF) to stabilize transition states favoring the (E)-isomer.

- Monitor reaction progress via , focusing on vinyl proton splitting patterns ( for trans-configuration).

- Purify via column chromatography (silica gel, hexane/ethyl acetate) to isolate the (E)-isomer, with GC-MS or HPLC to confirm >95% stereochemical purity .

Q. How can researchers characterize the structural and electronic properties of (E)-β-Bromo-2,4-dimethylstyrene?

- Methodological Answer : Combine spectroscopic and computational techniques:

- NMR : and NMR to confirm substituent positions and bromine’s electron-withdrawing effects (e.g., deshielding of adjacent carbons).

- X-ray crystallography : Resolve bond lengths/angles to validate the (E)-configuration and assess steric interactions between bromine and methyl groups .

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling reactions .

Q. What stability challenges arise during storage and handling of (E)-β-Bromo-2,4-dimethylstyrene?

- Methodological Answer : The compound is light- and moisture-sensitive due to the C-Br bond’s susceptibility to homolytic cleavage:

- Store under inert gas (argon) at –20°C in amber vials.

- Monitor degradation via periodic ; look for peaks corresponding to debrominated byproducts.

- Avoid prolonged exposure to bases or nucleophiles, which may trigger elimination or substitution reactions .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in bromination regioselectivity for styrene derivatives?

- Methodological Answer : Conflicting reports on bromination outcomes often stem from solvent polarity and substituent electronic effects:

Q. How should researchers address discrepancies in spectral data for (E)-β-Bromo-2,4-dimethylstyrene derivatives?

- Methodological Answer : Contradictions in NMR or IR spectra may arise from conformational flexibility or solvent artifacts:

Q. What strategies optimize catalytic systems for (E)-β-Bromo-2,4-dimethylstyrene in cross-coupling reactions?

- Methodological Answer : The compound’s steric bulk requires tailored catalysts:

- Screen palladium/phosphine ligand systems (e.g., /) to enhance oxidative addition rates.

- Use microwave-assisted synthesis to reduce reaction times and minimize thermal degradation.

- Analyze turnover numbers (TON) and selectivity via , adjusting solvent polarity (toluene vs. THF) to stabilize intermediates .

Q. How can computational modeling predict the environmental reactivity of (E)-β-Bromo-2,4-dimethylstyrene?

- Methodological Answer : Apply quantum mechanical and QSAR models:

- Simulate hydrolysis pathways using or , focusing on transition states for C-Br bond cleavage.

- Predict bioaccumulation potential via log calculations (e.g., ) and compare with experimental octanol-water partition coefficients.

- Validate toxicity profiles using in silico platforms (e.g., ) to assess aquatic ecotoxicity .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s photostability in polymer matrices?

- Methodological Answer : Variations in polymer crystallinity and UV-absorber additives may explain discrepancies:

Q. What statistical frameworks validate reproducibility in synthetic yields across labs?

- Methodological Answer : Implement collaborative ring trials with standardized protocols:

- Share identical reagent batches and reaction vessels to minimize variability.

- Apply ANOVA to identify significant yield differences between labs.

- Use Bayesian modeling to quantify confidence intervals for "acceptable" yield ranges (e.g., 70–85%) .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Melting Point | 78–80°C (DSC) | |

| 254 nm (UV-Vis in hexane) | ||

| (CDCl₃) | δ 7.2 (d, J=16 Hz, 1H), δ 2.4 (s, 6H) | |

| Log (calc.) | 3.2 ± 0.1 (MarvinSketch) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.